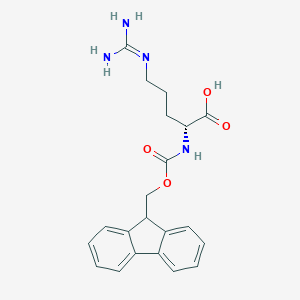

Fmoc-D-Arg-OH

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUCBXGDWWXNY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427036 | |

| Record name | Fmoc-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130752-32-8 | |

| Record name | Fmoc-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Arg-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-D-arginine (Fmoc-D-Arg-OH), a critical building block in peptide synthesis. The incorporation of the D-enantiomer of arginine into peptide sequences is a key strategy for enhancing enzymatic stability, which can significantly improve the pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs. This document covers the essential physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its primary applications in research and drug development. While the side-chain protected form, Fmoc-D-Arg(Pbf)-OH, is more commonly utilized to prevent side reactions, this guide will also address the properties and synthetic considerations for the unprotected Fmoc-D-Arg-OH.

Core Physicochemical Properties

The quantitative physicochemical data for both unprotected and Pbf-protected Fmoc-D-Arg-OH are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of Fmoc-D-Arg-OH

| Property | Value |

| Chemical Formula | C₂₁H₂₄N₄O₄ |

| Molecular Weight | 396.44 g/mol |

| CAS Number | 130752-32-8 |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available; decomposition may occur at elevated temperatures. |

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like Dimethylformamide (DMF). |

| Storage Conditions | Store in a cool (0–8 °C), dark, and dry place in a tightly sealed container to prevent moisture absorption.[1] |

Table 2: Chemical Properties of Fmoc-D-Arg(Pbf)-OH

| Property | Value |

| Chemical Formula | C₃₄H₄₀N₄O₇S |

| Molecular Weight | 648.77 g/mol |

| CAS Number | 187618-60-6 |

| Appearance | White to off-white powder[2] |

| Melting Point | 132 °C (decomposition)[] |

| Solubility | Soluble in DMF (sparingly), DMSO (slightly), and Methanol (slightly).[] A clear solution has been reported at a concentration of 50 mg/mL in DMF.[4] |

| Purity | Typically ≥98.0% (TLC) or ≥98.5% (HPLC) |

| Storage Conditions | Store at -20°C for long-term storage (up to 3 years).[5] Can be stored at 4°C for shorter periods (up to 2 years).[5] It is sensitive to prolonged exposure to light, heat, and moisture.[2] |

Chemical Structure

Fmoc-D-Arg-OH consists of a D-arginine core, an N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a guanidino side chain. The Fmoc group is base-labile, making it suitable for standard SPPS protocols, while the guanidino group is highly basic and nucleophilic. To prevent unwanted side reactions during peptide synthesis, the guanidino side chain is often protected with an acid-labile group, most commonly the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This orthogonal protection scheme is fundamental to the stepwise assembly of amino acids.[1]

Experimental Protocols

The primary application of Fmoc-D-Arg-OH and its protected derivatives is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky and basic nature of the arginine side chain can present challenges, such as steric hindrance and potential side reactions.

Synthesis of Fmoc-D-Arg(Pbf)-OH

The synthesis of Fmoc-D-Arg(Pbf)-OH from D-Arginine is a multi-step process that involves the sequential protection of its functional groups.[6]

Experimental Workflow for Synthesis of Fmoc-D-Arg(Pbf)-OH

Caption: General synthetic pathway for Fmoc-D-Arg(Pbf)-OH.

Detailed Protocol for the Synthesis of Fmoc-D-Arg(Pbf)-OH:

-

Esterification: D-Arginine hydrochloride is reacted with thionyl chloride in anhydrous methanol at low temperatures to protect the carboxylic acid as a methyl ester.[6]

-

α-Amino Protection: The α-amino group of the D-arginine methyl ester is then protected with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate.[6]

-

Guanidino Group Protection: The Pbf group is introduced onto the side-chain guanidino function using Pbf-Cl.[6]

-

Selective α-Amino Deprotection: The Boc group is selectively removed from the α-amino position using a solution of HCl in ethyl acetate.[6]

-

Saponification: The methyl ester is hydrolyzed using a base like sodium hydroxide to regenerate the free carboxylic acid.

-

Final α-Amino Protection: The permanent Fmoc group is introduced onto the α-amino group using a reagent like Fmoc-OSu.[6]

-

Purification: The final product is purified through extraction and crystallization to yield Fmoc-D-Arg(Pbf)-OH.[6]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Arg(Pbf)-OH

The incorporation of Fmoc-D-Arg(Pbf)-OH into a growing peptide chain on a solid support follows the standard Fmoc-SPPS cycle.

Experimental Workflow for a Single Coupling Cycle in Fmoc-based SPPS

Caption: A single coupling cycle in Fmoc-based SPPS.

Detailed Protocol for Coupling of Fmoc-D-Arg(Pbf)-OH:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amide) in DMF for at least 30 minutes.[7]

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[7]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[7]

-

Activation of Fmoc-D-Arg(Pbf)-OH: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (typically 3 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU; 2.9 equivalents), and a base (e.g., DIEA; 6 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.[7]

-

Coupling Reaction: Add the activated amino acid solution to the washed resin and agitate the mixture at room temperature for 1-3 hours.[7]

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin. A negative result indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and by-products.

Challenges and Strategies for Using Unprotected Fmoc-D-Arg-OH in SPPS

While less common, the use of side-chain unprotected Fmoc-Arg-OH in SPPS is an area of interest, particularly from a green chemistry perspective as it improves atom economy.[8][9] However, this approach presents significant challenges.

Potential Side Reactions with Unprotected Arginine:

-

Acylation of the Guanidino Group: The nucleophilic guanidino side chain can react with the activated carboxyl group of the incoming amino acid, leading to branched peptides.

-

Intramolecular Lactam Formation: The activated carboxyl group can react with the guanidino group of the same molecule, leading to chain termination.

-

Protonation Issues: The basicity of the guanidino group can interfere with coupling reactions by protonating the activated carboxyl group.

Strategies for Using Unprotected Fmoc-Arg-OH:

Recent studies have shown that the coupling of unprotected Fmoc-Arg-OH can be achieved with specific coupling agents and conditions. For example, the use of Oxyma Pure and DIC in a specific ratio has been reported to facilitate the coupling of Fmoc-Arg(HCl)-OH in DMF.[8] This approach aims to minimize side reactions by carefully controlling the activation and coupling steps.

On-Resin Guanidinylation: An Alternative Approach

An alternative strategy to introduce an arginine residue is through the post-synthetic modification of an ornithine-containing peptide on the solid support. This process, known as on-resin guanidinylation, involves converting the primary amine of the ornithine side chain into a guanidinium group.[7]

Experimental Workflow for On-Resin Guanidinylation

Caption: Workflow for on-resin guanidinylation of an ornithine residue.

Biological Significance and Signaling Pathways of D-Arginine Containing Peptides

The incorporation of D-arginine into peptides has profound biological implications, primarily due to enhanced stability against enzymatic degradation by proteases.[10] This increased stability leads to a longer in vivo half-life, making D-Arg containing peptides attractive candidates for therapeutic development.

Key Therapeutic Areas and Mechanisms of Action:

-

Antimicrobial Peptides (AMPs): Arginine-rich peptides are known for their ability to disrupt bacterial cell membranes. The substitution with D-arginine can enhance their stability without compromising, and in some cases even improving, their antimicrobial activity.[11] The primary mechanism involves the electrostatic interaction of the positively charged guanidinium groups with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.[10]

-

Cell-Penetrating Peptides (CPPs): The high density of positive charges in arginine-rich peptides facilitates their translocation across cellular membranes. This property is exploited to deliver various cargo molecules, such as drugs and nucleic acids, into cells. D-Arg containing CPPs often exhibit enhanced stability, which can lead to prolonged intracellular concentrations.[10]

-

Neurodegenerative Diseases: D-peptides have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Their resistance to proteolysis makes them suitable for chronic conditions requiring long-term treatment. The interaction is mediated by the electrostatic attraction between the D-arginine residues and negatively charged residues on the Aβ peptide.[10]

-

Cancer Therapy: Cationic peptides containing D-arginine can selectively target and disrupt the membranes of cancer cells, which are often more anionic than normal cells.[10]

Signaling Pathways

The interaction of arginine-rich peptides with cells can trigger specific signaling pathways. For instance, the binding of these peptides to heparan sulfate proteoglycans on the cell surface can induce macropinocytosis, a form of endocytosis, leading to their cellular uptake. This process can involve the activation of small GTPases like Rac, which regulate the actin cytoskeleton.

Signaling Pathway for Cellular Uptake of Arginine-Rich Peptides

Caption: Simplified signaling pathway of D-arginine peptide uptake.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Fmoc-D-Arg(Pbf)-OH from D-Arginine

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Fmoc-D-Arg(Pbf)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides.[1][2] The incorporation of the D-enantiomer of arginine provides peptides with enhanced stability against enzymatic degradation, a critical attribute for improving pharmacokinetic profiles.[2][3] This technical guide provides an in-depth overview of the multi-step synthesis of Fmoc-D-Arg(Pbf)-OH from D-Arginine, complete with detailed experimental protocols and quantitative data.

The synthesis employs an orthogonal protection strategy, where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino side chain is protected by the acid-labile 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][4] This allows for the selective deprotection of the Fmoc group during peptide chain elongation, while the Pbf group remains intact until the final cleavage from the solid support.[1][5]

Overall Synthesis Pathway

The transformation of D-Arginine into Fmoc-D-Arg(Pbf)-OH is a sequential process involving the protection of its three key functional groups—the carboxylic acid, the α-amino group, and the guanidino group—followed by selective deprotections and the final introduction of the Fmoc group.[1][6] The general synthetic route is outlined below.

Caption: Overall synthesis pathway of Fmoc-D-Arg(Pbf)-OH from D-Arginine.

Experimental Protocols and Quantitative Data

The following sections provide detailed methodologies for each step of the synthesis. The quantitative data, including reagent quantities, reaction conditions, and durations, are summarized in the subsequent tables for clarity and ease of comparison.

Step 1: Esterification of D-Arginine

This initial step protects the carboxylic acid functionality as a methyl ester to prevent its interference in subsequent reactions.[1]

-

Procedure:

-

Pre-dry a suitable reaction vessel and add anhydrous methanol (approximately 4.6 L per kg of D-Arginine).

-

Cool the methanol to a temperature between -10°C and -5°C.

-

Slowly add thionyl chloride (approximately 0.6 L per kg of D-Arginine) to the cooled methanol while maintaining the temperature.

-

Gradually add D-Arginine hydrochloride to the mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Heat the reaction to 35°C and monitor for completion via Thin Layer Chromatography (TLC), which typically takes around 48 hours.[1][7]

-

After completion, concentrate the reaction mixture under reduced pressure to obtain the D-Arg-OMe·2HCl intermediate as an oil.[7]

-

| Parameter | Value | Reference |

| Reagents | ||

| D-Arginine·HCl | 1 kg (basis) | [1] |

| Anhydrous Methanol | ~4.6 L | [1] |

| Thionyl Chloride | ~0.6 L | [1] |

| Reaction Conditions | ||

| Initial Temperature | -10°C to -5°C | [1][7] |

| Stirring Temperature | Room Temperature | [1][7] |

| Heating Temperature | 35°C | [1][7] |

| Duration | ||

| Initial Stirring | 24 hours | [1][7] |

| Heating | ~48 hours (until completion by TLC) | [1][7] |

Step 2: Introduction of the Boc Group

The α-amino group is temporarily protected with a tert-butoxycarbonyl (Boc) group.[1]

-

Procedure:

-

In a separate reactor, dissolve sodium bicarbonate (approximately 1.17 kg per kg of initial D-Arg·HCl) in water (~7 L).

-

Gradually add the D-Arg-OMe·2HCl oil from the previous step to the stirred mixture.

-

Add tetrahydrofuran (THF, ~1.4 L).

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) in batches and continue stirring at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, adjust the pH to 3-4 and perform an extraction with a petroleum ether/ethyl acetate mixture.

-

Saturate the aqueous layer with salt, adjust the pH to 6-7, and extract the product with ethyl acetate.

-

Wash the organic phase with saturated brine and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate under reduced pressure to obtain Boc-D-Arg-OMe as an oil.[7]

-

| Parameter | Value | Reference |

| Reagents | ||

| D-Arg-OMe·2HCl | Product from Step 1 | [1] |

| Sodium Bicarbonate | ~1.17 kg | [1] |

| Water | ~7 L | [1] |

| Tetrahydrofuran (THF) | ~1.4 L | [1] |

| (Boc)₂O | Added in batches | [1][7] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1][7] |

| pH adjustment (wash) | 3-4 | [1][7] |

| pH adjustment (extract) | 6-7 | [1][7] |

| Duration | ||

| Stirring | Until completion by TLC | [1] |

Step 3: Introduction of the Pbf Group

The guanidino side chain is protected with the Pbf group using Pbf-Cl.[1][5]

-

Procedure:

-

Add Boc-D-Arg-OMe, Pbf-Cl, acetone, and potassium carbonate to a reaction vessel.

-

Maintain the temperature at 40-45°C and monitor the reaction by TLC.

-

Once the reaction is complete, filter to remove solid insoluble matter.

-

Distill the acetone under reduced pressure and concentrate the solution to obtain Boc-D-Arg(Pbf)-OMe oil.[7][8]

-

| Parameter | Value | Reference |

| Reagents | ||

| Boc-D-Arg-OMe | Product from Step 2 | [7][8] |

| Pbf-Cl | - | [7][8] |

| Acetone | - | [7][8] |

| Potassium Carbonate | - | [7][8] |

| Reaction Conditions | ||

| Temperature | 40-45°C | [7][8] |

| Duration | ||

| Stirring | Until completion by TLC | [7][8] |

Step 4: De-Boc (Removal of the Boc Group)

The temporary Boc group is removed to expose the α-amino group for the final Fmoc protection.[1]

-

Procedure:

-

In a dry reactor, add a 3N HCl solution in ethyl acetate (approximately 5.6 L per kg of initial D-Arg·HCl).

-

While stirring, add the Boc-D-Arg(Pbf)-OMe oil, maintaining the temperature at 10-15°C.

-

Stir at room temperature until deprotection is complete as monitored by TLC.

-

Add water to wash the product into the aqueous phase.[1]

-

Adjust the pH of the aqueous phase to 7 using sodium carbonate.[7][8]

-

| Parameter | Value | Reference |

| Reagents | ||

| Boc-D-Arg(Pbf)-OMe | Product from Step 3 | [1] |

| 3N HCl in Ethyl Acetate | ~5.6 L | [1] |

| Reaction Conditions | ||

| Addition Temperature | 10-15°C | [1][8] |

| Reaction Temperature | Room Temperature | [1] |

| Duration | ||

| Stirring | Until completion by TLC | [1] |

Step 5: Saponification

The methyl ester is hydrolyzed to regenerate the free carboxylic acid.[1][6]

-

Procedure:

-

Add the aqueous solution containing H-D-Arg(Pbf)-OMe to 95% ethanol.

-

Adjust the pH to 11-12 by dropwise addition of 10N NaOH aqueous solution to initiate saponification.

-

After the reaction is complete, adjust the pH to 7 with 6N HCl.

-

Cool the solution to -10°C to 0°C for crystallization.

-

Collect the solid by centrifugation, wash with ethyl acetate, and dry to yield H-D-Arg(Pbf)-OH.[7][8]

-

| Parameter | Value | Reference |

| Reagents | ||

| H-D-Arg(Pbf)-OMe | Product from Step 4 | [7][8] |

| 95% Ethanol | - | [7][8] |

| 10N NaOH | For pH adjustment | [7][8] |

| 6N HCl | For pH adjustment | [7][8] |

| Reaction Conditions | ||

| Saponification pH | 11-12 | [7][8] |

| Neutralization pH | 7 | [7][8] |

| Crystallization Temp. | -10°C to 0°C | [7][8] |

| Duration | ||

| Saponification | 3-4 hours | [6] |

Step 6: Synthesis of Fmoc-D-Arg(Pbf)-OH

The final step involves the introduction of the permanent Fmoc protecting group onto the α-amino group.[1]

-

Procedure:

-

In a reaction vessel, add H-D-Arg(Pbf)-OH, water, and THF.

-

Adjust the pH to 8.5 with sodium carbonate.

-

Gradually add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), maintaining the temperature between 15-20°C and the pH between 8-9.

-

Monitor the reaction by TLC. The reaction typically takes about 6 hours after the addition of Fmoc-OSu is complete.

-

For purification, extract with a petroleum ether/ethyl acetate mixture.

-

Acidify the aqueous phase to pH 3 with HCl and stir for 2 hours.

-

Extract the product with ethyl acetate and wash with saturated brine until the pH is 6.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[7][8]

-

| Parameter | Value | Reference |

| Reagents | ||

| H-D-Arg(Pbf)-OH | Product from Step 5 | [7][8] |

| Fmoc-OSu | - | [7][8] |

| Sodium Carbonate | For pH adjustment | [7][8] |

| THF/Water | Solvent | [7][8] |

| Reaction Conditions | ||

| Reaction pH | 8-9 | [8] |

| Reaction Temperature | 15-20°C | [8] |

| Acidification pH | 3 | [7][8] |

| Final Wash pH | 6 | [7][8] |

| Duration | ||

| Reaction Time | ~6 hours | [7][8] |

| Final Product | ||

| Purity | 99.5% | [7][8] |

| Largest Single Impurity | 0.11% | [7][8] |

| D-type Isomer | 0.17% | [7][8] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis, highlighting the key stages and transitions from starting material to the final purified product.

Caption: Logical workflow for the synthesis and purification of Fmoc-D-Arg(Pbf)-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4] This technical guide provides a comprehensive overview of the Fmoc group, detailing its chemistry, application, and the critical role it plays in the efficient synthesis of peptides for research, diagnostics, and therapeutic development.[2]

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing unwanted side reactions and polymerization during peptide bond formation.[5][6] This carbamate is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), the latter being favored for its stability.[3][7]

The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[3] This allows for its removal through a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][3] This selective removal does not affect the acid-labile protecting groups commonly used for amino acid side chains, a principle known as orthogonality, which is the cornerstone of the Fmoc/tBu strategy in SPPS.[4][]

Advantages of the Fmoc Strategy in SPPS

The Fmoc strategy offers several significant advantages over the older tert-butoxycarbonyl (Boc) method, which requires harsh acidic conditions for deprotection:

-

Mild Deprotection Conditions: The use of weak bases like piperidine preserves the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.[6][9]

-

Orthogonality: The distinct cleavage conditions for the Nα-Fmoc group (base-labile) and side-chain protecting groups (acid-labile) allow for selective deprotection and modification.[4][6]

-

Amenable to Automation: The simple, repetitive cycle of deprotection, washing, and coupling is well-suited for automated peptide synthesizers.[6][]

-

UV Monitoring: The fluorenyl group has a strong UV absorbance around 301 nm, allowing for real-time, quantitative monitoring of the deprotection step by measuring the concentration of the dibenzofulvene-piperidine adduct in the wash solution.[2][11][12]

-

Safer Final Cleavage Reagents: The final cleavage of the peptide from the resin typically uses trifluoroacetic acid (TFA), which is less hazardous than the hydrofluoric acid (HF) often required in Boc chemistry.[6][13]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection and the purity of the resulting peptide are influenced by the choice of deprotection reagent, the reaction time, and the specific amino acid sequence.

Comparison of Deprotection Reagents

While a 20% piperidine solution in N,N-dimethylformamide (DMF) is the standard, other bases have been investigated to address potential side reactions and improve efficiency.

| Deprotection Reagent | Peptide Sequence | Purity (%) | Yield (%) |

| 4-Methylpiperidine (4MP) | NBC1949 | 90.0 | 71.0 |

| Piperidine (PP) | NBC1949 | 92.0 | 72.0 |

| Piperazine (PZ) | NBC1949 | 90.0 | 71.0 |

| 4-Methylpiperidine (4MP) | NBC1951 | 85.0 | 68.0 |

| Piperidine (PP) | NBC1951 | 90.0 | 70.0 |

| Piperazine (PZ) | NBC1951 | 86.0 | 68.0 |

Data adapted from a study comparing deprotection reagents. The highest values for each peptide are in bold.[3]

Deprotection Kinetics

The rate of Fmoc removal can vary depending on the amino acid residue. Steric hindrance around the α-amino group can slow down the reaction.

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4MP, PP, PZ | ~80 | >95 | >99 |

| Fmoc-L-Arginine(Pbf)-OH | 4MP, PP | <40 | ~70 | >90 |

| Fmoc-L-Arginine(Pbf)-OH | PZ | <30 | ~60 | ~85 |

Data interpreted from graphical representations in the source, showing that deprotection of the sterically hindered Arginine residue is slower than for Leucine.[3][14]

Key Experimental Protocols

The following sections provide detailed methodologies for the fundamental steps in Fmoc-based peptide synthesis.

Protocol 1: Fmoc Protection of an Amino Acid

This protocol describes the general procedure for protecting the α-amino group of an amino acid with Fmoc-OSu.

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[3]

-

Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[3]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[3]

-

Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[3]

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.

-

Resin Preparation: Place the Fmoc-amino acid pre-loaded resin in a reaction vessel and swell it in DMF for at least 30-60 minutes.[3]

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).[15]

-

Add the activated amino acid solution to the resin and agitate for the required coupling time (typically 30-60 minutes).

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts. A capping step with acetic anhydride may be performed to block any unreacted amino groups.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Final Deprotection and Washing: After the last amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[3]

-

Cleavage: Treat the resin with a cleavage cocktail, typically containing a strong acid like TFA and scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated from the cleavage of side-chain protecting groups. The exact composition of the cocktail depends on the peptide sequence. Agitate for 2-4 hours.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[2][3]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[3]

Signaling Pathways and Workflows

Visualizing the chemical processes involved in Fmoc chemistry is crucial for a deeper understanding.

Caption: Mechanism of Fmoc protection of an amino acid.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is highly efficient, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate under basic deprotection conditions. This can lead to the formation of β-aspartyl peptides and racemization.[16][17] Using optimized protecting groups for the aspartic acid side chain or modified deprotection protocols can minimize this side reaction.[11]

-

Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to racemization, particularly for sensitive residues like cysteine and histidine.[3] This can be minimized by using appropriate coupling reagents and conditions that reduce the lifetime of the activated species.

-

Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, cleaving the peptide from the resin.[17] Utilizing sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[17]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection.[11] This can be addressed by using microwave-assisted synthesis, chaotropic agents, or specialized solvents.[11]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the routine and automated synthesis of complex peptides with high purity.[2][13] Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability to monitor the synthesis in real-time have solidified its role as the gold standard in solid-phase peptide synthesis.[2][18] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-quality peptides for a wide array of applications, from fundamental biological research to the development of novel therapeutics.[2][3]

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. total-synthesis.com [total-synthesis.com]

- 9. lifetein.com [lifetein.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

A Deep Dive into Pbf Side-Chain Protection in Arginine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the success of assembling a target peptide sequence hinges on the strategic use of protecting groups. For the amino acid arginine, with its highly nucleophilic and basic guanidinium side chain, robust protection is critical to prevent unwanted side reactions and ensure high purity and yield. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of modern Fmoc-based SPPS, offering significant advantages over its predecessors. This guide provides a comprehensive technical overview of the Pbf group's function, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Function and Mechanism of Pbf Protection

The primary role of the Pbf group is to mask the reactive guanidino function of the arginine side chain during peptide synthesis.[1][2] This prevents its interference in peptide bond formation and side reactions such as acylation or cyclization.[1][3] The Pbf group is engineered to be stable under the basic conditions required for the repeated removal of the N-terminal Fmoc group (e.g., treatment with 20% piperidine in DMF), yet readily cleavable under the strongly acidic conditions of the final peptide-resin cleavage step.[1][2]

The key to the Pbf group's utility is its high acid lability, which surpasses that of older sulfonyl-based protectors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[2][4] This enhanced lability is due to the electron-donating groups on the dihydrobenzofuran ring system, which effectively stabilize the carbocation intermediate formed during acid-catalyzed cleavage. This allows for faster, cleaner deprotection using standard trifluoroacetic acid (TFA) cocktails, minimizing potential damage to sensitive residues within the peptide sequence.[2][5]

Quantitative Performance Data

The selection of a protecting group is a data-driven decision. The Pbf group consistently demonstrates superior performance in cleavage efficiency and final peptide yield compared to older-generation protecting groups.

Table 1: Comparative Cleavage Efficiency of Arginine Protecting Groups

| Protecting Group | Cleavage Conditions | Typical Cleavage Time | Peptide Yield (%) | Reference |

| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 1.5 - 3 hours | >70% | [6] |

| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3 - 4 hours | ~46% | [7][8] |

| Tos | Anhydrous HF | ~1 hour | Variable | [6] |

Note: Yields are highly sequence-dependent. The data presented is from a comparative study on a specific tryptophan-containing peptide, highlighting the Pbf group's advantage in minimizing side reactions.[6][8]

Table 2: Stability of Pbf Group in Standard SPPS Conditions

| Reagent/Condition | Stability of Pbf Group |

| 20% Piperidine in DMF | Stable |

| HBTU, HATU, DIC (Coupling Reagents) | Stable |

| Acetic Anhydride (Capping) | Stable |

| Strong Acid (e.g., >90% TFA) | Labile |

Key Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Arg(Pbf)-OH and the final cleavage of the Pbf group in manual Fmoc-SPPS.

Protocol: Coupling of Fmoc-Arg(Pbf)-OH

Objective: To incorporate a Pbf-protected arginine residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3 eq.)

-

HBTU (2.9 eq.) or HATU (3 eq.)

-

N,N-Diisopropylethylamine (DIEA) (6 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for manual synthesis

Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (typically with 20% piperidine in DMF) and the resin is thoroughly washed with DMF.[3]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add DIEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[2]

-

Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[2][3]

-

Reaction Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads and solution) indicates a complete reaction. If the test is positive, the coupling step may be repeated.[3]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Protocol: Cleavage of the Pbf Group and Peptide from Resin

Objective: To simultaneously cleave the Pbf protecting group (and other acid-labile side-chain groups) and release the peptide from the solid support.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water. A standard, non-malodorous cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2][5]

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

Methodology:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[2][5]

-

Peptide Filtration: Filter the TFA solution containing the cleaved peptide away from the resin beads into a cold centrifuge tube.

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (at least 10x the filtrate volume) of cold diethyl ether. A white precipitate should form.[5]

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.[5]

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator prior to purification and analysis.

Visualizing the Chemistry and Workflow

Diagrams help clarify the underlying chemical mechanisms and the overall process flow in which the Pbf group is utilized.

Caption: Acid-catalyzed cleavage of the Pbf group and scavenger trapping.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is an indispensable tool in modern peptide synthesis. Its primary function of robustly protecting the arginine side chain, combined with its favorable cleavage kinetics under standard acidolysis conditions, directly translates to higher purity and yields of synthetic peptides.[1][6] By minimizing side reactions, particularly the alkylation of sensitive residues like tryptophan, the Pbf group simplifies downstream purification efforts.[8][9] The data and protocols outlined in this guide underscore the Pbf group's superior performance and provide a framework for its effective application, empowering researchers to tackle the synthesis of increasingly complex and arginine-rich peptides for therapeutic and research applications.

References

Technical Guide: Fmoc-D-Arg-OH for Peptide Synthesis

This technical guide provides essential information for researchers, scientists, and drug development professionals on the use of Nα-Fmoc-D-arginine (Fmoc-D-Arg-OH), a key building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-arginine is a critical strategy for enhancing the enzymatic stability and modifying the pharmacokinetic profiles of synthetic peptides.

Physicochemical Properties

The fundamental properties of Fmoc-D-Arg-OH are summarized below. It is crucial to distinguish between the unprotected form and its derivatives, such as the hydrochloride salt or side-chain protected versions, which have different molecular weights and CAS numbers.

| Property | Value | Source |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-arginine | - |

| Molecular Formula | C₂₁H₂₄N₄O₄ | [1] |

| CAS Number | 130752-32-8 | [1] |

| Molecular Weight | 396.4 g/mol | [1] |

| Appearance | White to off-white solid |

Note: For practical application in Fmoc-based SPPS, the guanidinium side chain of arginine is typically protected, for example, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. The Pbf-protected version, Fmoc-D-Arg(Pbf)-OH, has a CAS number of 187618-60-6 and a molecular weight of approximately 648.77 g/mol .[2][3][4][5] The use of a side-chain protecting group is essential to prevent unwanted side reactions during peptide synthesis.[3]

Experimental Protocols

The following protocols outline the standard procedures for incorporating an Fmoc-protected amino acid, such as Fmoc-D-Arg-OH, into a growing peptide chain during manual solid-phase peptide synthesis.

Fmoc Group Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.[2] This is typically achieved using a solution of piperidine in a polar aprotic solvent.[2]

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[1][2][6]

-

DMF for washing

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[2][3]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1][2] Agitate the mixture at room temperature for 2-5 minutes.[1][2]

-

Filtration: Drain the deprotection solution from the resin.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[1][2]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next amino acid coupling step.

Monitoring: The progress of the deprotection can be monitored by taking a sample of the filtrate and measuring its UV absorbance at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[2]

Amino Acid Coupling

This protocol describes the activation and coupling of the next Fmoc-amino acid, in this case, Fmoc-D-Arg(Pbf)-OH, to the deprotected N-terminus of the peptide-resin. The use of a coupling reagent is necessary to form the peptide bond.

Materials:

-

Deprotected peptide-resin

-

Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading)

-

Coupling reagent, e.g., HATU (2.9 equivalents)[3]

-

Base: N,N-Diisopropylethylamine (DIEA) (6 equivalents)[3][7]

-

DMF (peptide synthesis grade)

Procedure:

-

Resin Preparation: Ensure the peptide-resin is deprotected and washed as described in the protocol above.

-

Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and the coupling reagent (e.g., HATU) in a minimal amount of DMF.[3]

-

Activation: Add DIEA to the solution containing the amino acid and coupling reagent. Mix for 1-2 minutes to activate the carboxylic acid group.[3][7]

-

Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.[3]

-

Agitation: Agitate the mixture at room temperature for 1-3 hours.[3] For difficult couplings, such as with arginine, a second coupling step (double coupling) may be performed by repeating steps 2-5 with a fresh activation solution.[3][7]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): A qualitative Kaiser test can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling reaction.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Visualized Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc/tBu strategy.

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

Navigating the Challenges of Fmoc-D-Arg(Pbf)-OH Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Arg(Pbf)-OH, a cornerstone building block for the incorporation of D-arginine in solid-phase peptide synthesis (SPPS), is notoriously challenging to handle due to its limited solubility in many common organic solvents. This technical guide provides an in-depth analysis of the solubility of Fmoc-D-Arg(Pbf)-OH, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers to overcome these hurdles and ensure successful peptide synthesis campaigns.

Understanding the Solubility Profile of Fmoc-D-Arg(Pbf)-OH

The poor solubility of Fmoc-D-Arg(Pbf)-OH stems from its molecular structure. The bulky, hydrophobic Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups can lead to strong intermolecular interactions and aggregation, hindering dissolution.[1] This section summarizes the available quantitative and qualitative solubility data for this critical reagent.

Quantitative Solubility Data

The following table compiles available solubility data for Fmoc-D-Arg(Pbf)-OH and its L-isoform, which serves as a close proxy. It is crucial to note that solubility can be affected by factors such as solvent purity, water content, temperature, and the specific lot of the amino acid derivative.[1]

| Solvent | Abbreviation | Solubility (mg/mL) | Molarity (mM) | Conditions | Notes |

| N,N-Dimethylformamide | DMF | ~50 | ~77 | Room Temperature | Generally considered the solvent of choice for SPPS, though achieving a clear solution at this concentration can be challenging and may require assistance (e.g., vortexing, sonication).[1][2] This value is reported for the L-isoform. |

| Dimethyl sulfoxide | DMSO | up to 100 | ~154 | Room Temperature, with sonication | Offers significantly higher solubility, making it an excellent co-solvent to aid dissolution in DMF.[1][3] |

| Ethanol | EtOH | ≥2.14 | ≥3.3 | With ultrasonic treatment | Solubility is limited. This data is for the L-isoform.[4] |

| N-Methyl-2-pyrrolidone | NMP | Sparingly soluble | - | Room Temperature | Generally, Fmoc-amino acids exhibit lower solubility in NMP and its analogs (like NBP) compared to DMF.[2] Viscosity is also higher, which can impede diffusion.[2] |

| Dichloromethane | DCM | Sparingly soluble | - | Room Temperature | Not a preferred solvent due to solubility limitations with many Fmoc-protected amino acids.[5] |

| Water | H₂O | Insoluble | - | - | The hydrophobic nature of the protecting groups prevents dissolution in aqueous solutions.[4] |

Experimental Protocols

This section provides detailed methodologies for dissolving Fmoc-D-Arg(Pbf)-OH for use in SPPS and for experimentally determining its solubility.

Protocol 1: Standard Dissolution in DMF

This protocol is the first-line approach for preparing a solution of Fmoc-D-Arg(Pbf)-OH for a coupling reaction.

-

Weighing: Accurately weigh the desired amount of Fmoc-D-Arg(Pbf)-OH into a clean, dry vial.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration (e.g., up to 50 mg/mL).[2]

-

Dissolution: Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.[2]

-

Observation: Visually inspect the solution. If any particulate matter remains, proceed to the troubleshooting protocols.

Protocol 2: Troubleshooting Poor Solubility

If the standard protocol fails to yield a clear solution, the following steps can be taken sequentially.

-

Sonication:

-

Application: Place the sealed vial containing the suspension in a sonicator bath.

-

Duration: Sonicate for 15-30 minutes.[2]

-

Observation: Check for dissolution. If undissolved particles are still present, proceed to the next step.

-

-

Gentle Warming:

-

Application: Place the vial in a water bath or on a heating block at a temperature of 30-40°C.

-

Duration: Stir for 10-20 minutes.

-

Caution: Avoid excessive or prolonged heating, as it may lead to degradation of the Fmoc-amino acid, particularly δ-lactam formation.[1]

-

-

Use of a Co-Solvent (DMSO):

-

Preparation: If starting from scratch, prepare a concentrated stock solution of Fmoc-D-Arg(Pbf)-OH in a minimal amount of DMSO (e.g., up to 100 mg/mL).[2]

-

Addition: Add the DMSO stock solution to the primary solvent (DMF) to achieve the final desired concentration for the coupling reaction. The final DMSO concentration should typically be kept to a minimum (5-10% v/v) to avoid potential side reactions or effects on the resin.[2]

-

Mixing: Vortex the final solution thoroughly.

-

Protocol 3: In Situ Activation for SPPS in NBP

This protocol is adapted for situations where direct dissolution in a solvent like N-Butylpyrrolidinone (NBP) is challenging.

-

Suspension: Suspend Fmoc-D-Arg(Pbf)-OH (e.g., 1.75 equivalents) and an activating agent like OxymaPure (e.g., 1.5 equivalents) in NBP.

-

Addition to Resin: Add the suspension directly to the peptidyl-resin.

-

Heating: Allow the reaction mixture to reach 45°C.

-

Activation: Add half of the required diisopropylcarbodiimide (DIC) (e.g., 0.9 equivalents) and let the reaction proceed for 30 minutes.[2]

-

Second Addition: Add the remaining half of the DIC. Some protocols also suggest adding a small amount of extra Fmoc-D-Arg(Pbf)-OH at this stage.[6]

Protocol 4: Experimental Determination of Solubility via HPLC

For applications requiring precise solubility data, direct experimental determination is recommended.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-D-Arg(Pbf)-OH (e.g., 150 mg) into a series of vials.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC's UV detector.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-D-Arg(Pbf)-OH of known concentrations to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mM).

-

Workflows and Logical Diagrams

Visualizing the processes involved in handling Fmoc-D-Arg(Pbf)-OH can aid in standardizing laboratory procedures and troubleshooting. The following diagrams, generated using Graphviz, illustrate key workflows.

Caption: Troubleshooting workflow for dissolving Fmoc-D-Arg(Pbf)-OH.

Caption: Experimental workflow for determining solubility via HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]

- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Optimal Storage of Fmoc-D-Arg(Pbf)-OH for Purity Maintenance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical importance of proper storage conditions for Fmoc-D-Arg(Pbf)-OH, a key building block in solid-phase peptide synthesis (SPPS). The purity of this reagent is paramount, as the presence of impurities can lead to the formation of truncated or modified peptides, complicating purification and potentially compromising the biological activity of the final product. This document provides a comprehensive overview of recommended storage protocols, potential degradation pathways, and analytical methods for purity assessment to ensure the integrity and reliability of this essential compound in research and drug development.

Core Storage Recommendations

To maintain the high purity of Fmoc-D-Arg(Pbf)-OH, it is imperative to control its storage environment. The compound is sensitive to heat, moisture, and light.[1][2][] Adherence to the following guidelines will mitigate the risk of degradation and preserve the chemical fidelity of the reagent.

-

Temperature: For long-term storage, it is highly recommended to store Fmoc-D-Arg(Pbf)-OH in a freezer at temperatures between -15°C and -25°C.[4] A standard freezer at -20°C is a common and effective practice.[1][][6] For short-term storage, refrigeration at 2°C to 8°C is acceptable.[2]

-

Moisture: Fmoc-protected amino acids are susceptible to moisture.[2][] Therefore, Fmoc-D-Arg(Pbf)-OH should be stored in a tightly sealed container to prevent the absorption of atmospheric moisture.[1][2] Before use, it is crucial to allow the container to equilibrate to room temperature before opening. This practice prevents condensation from forming on the cold powder, which could introduce water and lead to hydrolysis.[1][7]

-

Light: The Fmoc group is known to be sensitive to light, particularly when in solution.[] As a precautionary measure, it is advisable to store the solid compound in an opaque container or in a dark location to prevent any potential photochemical degradation.[1][2]

Data Presentation

The following tables summarize the recommended storage conditions and key quality control parameters for Fmoc-D-Arg(Pbf)-OH.

Table 1: Recommended Storage Conditions for Fmoc-D-Arg(Pbf)-OH

| Parameter | Condition | Rationale | Source(s) |

| Temperature | -15°C to -25°C | Long-term stability, minimizes thermal degradation. | [4] |

| -20°C | Commonly recommended for long-term storage. | [1][][6] | |

| 2°C to 8°C | Acceptable for short-term storage. | [2] | |

| Atmosphere | Tightly sealed container | Prevents moisture absorption. | [1][2] |

| Dry/Desiccated | Minimizes hydrolysis. | [1] | |

| Light | Store in the dark/Opaque container | Prevents photochemical degradation of the Fmoc group. | [1][2] |

Table 2: Purity Specifications and Common Impurities

| Parameter | Typical Specification | Potential Impact of Impurity | Source(s) |

| Appearance | White to off-white powder | Color change may indicate degradation. | [1] |

| Purity (HPLC) | ≥ 99.0% | Lower purity leads to side products in peptide synthesis. | [1] |

| L-enantiomer | Typically low, e.g., ≤ 0.2% | Results in diastereomeric peptides with altered biological activity. | [1][8] |

| Fmoc-dipeptides | ≤ 0.1% | Leads to insertion sequences in the final peptide. | [1][8] |

| Fmoc-β-Ala-OH | ≤ 0.1% | Causes insertion of a β-alanine residue. | [1] |

| H-D-Arg(Pbf)-OH | Low levels | Can lead to double incorporation of arginine. | [1] |

| Acetic Acid | ≤ 0.02% | Causes N-terminal acetylation, leading to chain termination. | [8] |

Impact of Improper Storage and Degradation Pathways

Failure to adhere to the recommended storage conditions can lead to the degradation of Fmoc-D-Arg(Pbf)-OH, resulting in the formation of several impurities. One of the notable degradation pathways is the intramolecular cyclization to form an inactive δ-lactam. This side reaction is particularly problematic during the pre-activation step in SPPS but can also be a concern during prolonged or improper storage, especially if moisture is present. The formation of this δ-lactam prevents the amino acid from being incorporated into the growing peptide chain, leading to deletion sequences.[1]

The presence of moisture can also lead to the hydrolysis of the Fmoc protecting group, generating the free amine, H-D-Arg(Pbf)-OH. This impurity can lead to the double incorporation of arginine during peptide synthesis.

Visualization of Factors Influencing Fmoc-D-Arg(Pbf)-OH Stability

The following diagram illustrates the relationship between environmental factors and the degradation of Fmoc-D-Arg(Pbf)-OH.

Caption: Logical workflow of storage conditions and their impact on Fmoc-D-Arg(Pbf)-OH purity.

Experimental Protocol for Purity Assessment by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Fmoc-D-Arg(Pbf)-OH purity.[1][9] A general reversed-phase HPLC (RP-HPLC) method is provided below, which can be adapted and optimized for specific instruments.

Objective: To determine the purity of Fmoc-D-Arg(Pbf)-OH and identify the presence of any related impurities.

Materials and Reagents:

-

Fmoc-D-Arg(Pbf)-OH sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Methanol or DMF for sample dissolution

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 x 150 mm or equivalent)[1]

Procedure:

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Accurately weigh a small amount of the Fmoc-D-Arg(Pbf)-OH sample.

-

Dissolve the sample in a suitable solvent, such as methanol or DMF, to a final concentration of approximately 1 mg/mL.

-

-

HPLC Conditions:

-

Column: Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm)[1]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm or 265 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 100% B

-

25-30 min: 100% B

-

30-31 min: 100% to 30% B

-

31-35 min: 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the Fmoc-D-Arg(Pbf)-OH by determining the area percentage of the main peak relative to the total area of all peaks.

-

Appearance of new peaks upon storage is indicative of degradation.[1]

-

Conclusion

The chemical integrity of Fmoc-D-Arg(Pbf)-OH is fundamental to the successful synthesis of high-quality peptides. The recommendations outlined in this guide—storage at low temperatures (ideally -20°C), in a dry, dark environment, and in a tightly sealed container—are critical measures to ensure the stability of this reagent.[1][2][4] By implementing these storage protocols and utilizing analytical methods like HPLC for purity verification, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable, reproducible, and successful outcomes in solid-phase peptide synthesis.

References

The Critical Role of Side-Chain Protection: A Technical Comparison of Fmoc-D-Arg-OH and Fmoc-D-Arg(Pbf)-OH

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity, target peptides. This is particularly crucial for trifunctional amino acids like arginine, where the reactive side chain necessitates protection. This technical guide provides an in-depth comparison of two commercially available D-arginine derivatives, Fmoc-D-Arg-OH and Fmoc-D-Arg(Pbf)-OH, highlighting their key differences and outlining their respective applications and handling in peptide synthesis.

The core distinction between these two reagents lies in the presence of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain of arginine in Fmoc-D-Arg(Pbf)-OH. This seemingly minor structural difference has profound implications for the utility of these compounds in Fmoc-based SPPS. Fmoc-D-Arg(Pbf)-OH is the standard and widely accepted derivative for incorporating D-arginine into a peptide sequence, while the use of Fmoc-D-Arg-OH is generally avoided in standard SPPS protocols due to the high reactivity of its unprotected side chain.[1][2]

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of Fmoc-D-Arg-OH and Fmoc-D-Arg(Pbf)-OH is presented below. The significant increase in molecular weight and altered solubility of the Pbf-protected derivative are direct consequences of the bulky, hydrophobic protecting group.

| Property | Fmoc-D-Arg-OH | Fmoc-D-Arg(Pbf)-OH |

| Synonyms | N-α-(9-Fluorenylmethoxycarbonyl)-D-arginine | Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine; Nα-Fmoc-Nω-Pbf-D-arginine[3] |

| CAS Number | 130752-32-8[4] | 187618-60-6[3] |

| Molecular Formula | C₂₁H₂₄N₄O₄[4] | C₃₄H₄₀N₄O₇S[3] |

| Molecular Weight | 396.44 g/mol [5] | 648.77 g/mol [3] |

| Appearance | White to off-white powder or solid | White to off-white powder or solid[3] |

| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents such as DMF and DMSO[6][7] |

| Storage Conditions | -15°C[5] | 2-8°C or -20°C[7] |

The Imperative of Side-Chain Protection in SPPS

The guanidino group of arginine is highly basic and nucleophilic, making it prone to undesirable side reactions during peptide synthesis. Without protection, this functional group can interfere with the peptide bond formation process. Specifically, the unprotected side chain can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities and truncated sequences.

The Pbf group in Fmoc-D-Arg(Pbf)-OH effectively shields the guanidino side chain, preventing these side reactions.[6] It is an acid-labile protecting group, meaning it is stable under the mildly basic conditions used for Fmoc group removal (e.g., piperidine treatment) but is readily cleaved during the final acidolytic cleavage of the peptide from the resin (e.g., with trifluoroacetic acid).[1][6] This orthogonality of the Fmoc and Pbf protecting groups is a cornerstone of modern SPPS.[3]

Structural Differences

The chemical structures of Fmoc-D-Arg-OH and Fmoc-D-Arg(Pbf)-OH clearly illustrate the presence of the bulky Pbf protecting group on the latter.

Experimental Protocols

The stark difference in the application of these two compounds is reflected in the standard experimental protocols for SPPS.

Standard Coupling Protocol for Fmoc-D-Arg(Pbf)-OH

This protocol outlines a typical coupling cycle for incorporating Fmoc-D-Arg(Pbf)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HBTU, or DIC) (2.9-3.0 equivalents)

-

Base (e.g., DIEA or NMM) (6 equivalents)

-

Solvent: High-purity, peptide-grade DMF

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Washing Solvents (DMF, DCM)

Methodology:

-

Fmoc Deprotection: The peptide-resin is treated with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. The resin is then washed thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, Fmoc-D-Arg(Pbf)-OH is pre-activated by dissolving it in DMF with the coupling reagent and base.

-

Coupling: The activated amino acid solution is added to the washed, deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours with agitation.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Reaction Monitoring: A qualitative test (e.g., Kaiser test) is performed to confirm the complete consumption of the free amine.[3] If the test is positive, indicating incomplete coupling, the coupling step may be repeated.

-

Chain Elongation: The deprotection, activation, and coupling cycle is repeated for each subsequent amino acid in the desired peptide sequence.[3]

Use of Fmoc-D-Arg-OH in SPPS

Directly substituting Fmoc-D-Arg-OH for Fmoc-D-Arg(Pbf)-OH in the above protocol is not recommended and is not a standard practice in the field. Doing so would likely result in low yields of the desired peptide and a complex mixture of impurities due to the side-chain reactivity. While strategies for minimal protection SPPS are an area of research, they often require specialized coupling reagents and conditions that are not universally applicable.[8]

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized using Fmoc-D-Arg(Pbf)-OH, this is typically achieved in a single step using a strong acid cocktail.

A common cleavage cocktail for peptides containing Pbf-protected arginine is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[9] The scavengers in this cocktail (water, phenol, thioanisole, EDT) are crucial for trapping reactive cations generated during the cleavage process, thereby preventing re-attachment to sensitive residues like tryptophan and methionine. The Pbf group is highly labile in strong acid, and its removal is typically complete within 1.5 to 3 hours.[9]

Conclusion

References

- 1. chempep.com [chempep.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chempep.com [chempep.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Fmoc-D-Arg(Pbf)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Fmoc-D-Arg(Pbf)-OH, a critical raw material for the synthesis of peptide-based therapeutics. Ensuring the chemical and stereoisomeric purity of this reagent is paramount for successful peptide synthesis, leading to higher yields, simplified purification, and ultimately, the desired biological activity of the final peptide. This document outlines commercial suppliers, purity specifications, common impurities, and analytical methodologies for quality assessment.

Commercial Suppliers and Purity Specifications

The quality of Fmoc-D-Arg(Pbf)-OH can vary between suppliers. High-purity material is essential for minimizing side reactions and ensuring the integrity of the synthesized peptide.[1] Below is a summary of commercially available Fmoc-D-Arg(Pbf)-OH from various suppliers, with their stated purity levels. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| MedChemExpress | 99.98% | HPLC | 187618-60-6 |

| Omizzur | > 99.0% | HPLC | 187618-60-0 |

| CEM Corporation | ≥ 99.0% (HPLC), ≥ 99.8% (Enantiomeric) | HPLC | Not Specified |

| ETW International | 99% min | Not Specified | 187618-60-0 |

| Merck (Novabiochem®) | ≥ 99% (HPLC), ≥ 99.8% (Enantiomeric) | HPLC, GC | Not Specified |

| Sigma-Aldrich | ≥98.0% | TLC | 187618-60-6 |

| Cayman Chemical | ≥98% | Not Specified | 154445-77-9 (L-form) |

| SVS Labs | 98% | Not Specified | 187618-60-6 |

| ChemPep | Not Specified | Not Specified | 187618-60-6 |

| Aapptec Peptides | Lot-specific | Certificate of Analysis | 187618-60-6 |

| P3 BioSystems | Not Specified | Not Specified | 187618-60-6 |

| BLD Pharm | Not Specified | Not Specified | 187618-60-6 |

The Critical Role of Purity in Peptide Synthesis

Fmoc-D-Arg(Pbf)-OH is a protected form of the D-enantiomer of arginine, a crucial amino acid in many biologically active peptides. The use of D-amino acids can enhance the stability of peptides against enzymatic degradation, improving their pharmacokinetic profiles.[2] However, impurities in the Fmoc-D-Arg(Pbf)-OH raw material can lead to significant issues in solid-phase peptide synthesis (SPPS), including:

-

Deletion Sequences : Failure to incorporate the arginine residue, often due to the formation of an inactive δ-lactam of Fmoc-D-Arg(Pbf)-OH.[1]

-

Insertion Sequences : The presence of Fmoc-dipeptide or Fmoc-β-Ala-amino acid impurities can lead to the undesired incorporation of extra amino acids.[1]

-

Diastereomeric Peptides : Contamination with the L-isomer will result in the synthesis of peptides with incorrect stereochemistry, which can dramatically alter biological activity.[1]

-

Difficult Purification : A complex mixture of peptide impurities complicates the purification of the desired product.[1]

Common Impurities and their Impact

Several process-related impurities can be present in Fmoc-D-Arg(Pbf)-OH. Understanding these impurities is crucial for developing robust analytical methods for quality control.

| Impurity | Potential Impact on Peptide Synthesis |

| Fmoc-L-Arg(Pbf)-OH | Formation of diastereomeric peptides with altered biological activity. |

| Fmoc-β-Ala-OH | Insertion of a β-alanine residue, leading to a peptide with a +156 Da mass difference.[1] |

| H-D-Arg(Pbf)-OH | Double incorporation of arginine, resulting in a peptide with a +648.8 Da mass difference.[1] |

| Fmoc-D-Arg(Pbf)-dipeptides | Insertion of dipeptides into the peptide sequence. |

| Acetic Acid | Can lead to chain termination during synthesis. Even trace amounts can have a significant impact.[3] |

| δ-lactam of Fmoc-D-Arg(Pbf)-OH | Inactive species that fails to couple, leading to deletion sequences.[1] |

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of Fmoc-D-Arg(Pbf)-OH purity, offering high resolution and sensitivity.[4] Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of purity.[4]

High-Performance Liquid Chromatography (HPLC)

This method provides precise, quantitative data essential for quality control.[4]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 x 150 mm or equivalent)[1]

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]

-

Sample Solvent: Acetonitrile or a mixture of Mobile Phase A and B

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the Fmoc-D-Arg(Pbf)-OH sample in the sample solvent to a final concentration of approximately 0.5 mg/mL.[4]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 210 nm or 254 nm[4]

-

Gradient Elution: A typical gradient would be a linear increase in Mobile Phase B from 30% to 90% over 20-30 minutes.

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for rapid, qualitative checks.[4]

Materials:

-

Silica gel TLC plates with a fluorescent indicator (e.g., F254)

-

Developing chamber

-

Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 90:8:2 v/v/v) is a common starting point. The exact ratio may need to be optimized.

-

Visualization Reagents: UV lamp (254 nm), Ninhydrin solution.

Procedure:

-

Sample Preparation: Dissolve a small amount of Fmoc-D-Arg(Pbf)-OH in a suitable solvent like dichloromethane or ethyl acetate.

-

Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

-